molecular formula C8H12ClN3S B12918646 4-Pyrimidinamine, 6-(butylthio)-2-chloro- CAS No. 284681-94-3

4-Pyrimidinamine, 6-(butylthio)-2-chloro-

Cat. No.: B12918646
CAS No.: 284681-94-3
M. Wt: 217.72 g/mol
InChI Key: XDAQYULMPAUSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinamine, 6-(butylthio)-2-chloro- is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a butylthio group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of ketones with nitriles under basic conditions, often catalyzed by copper . Another approach involves the use of amidines with ketones in the presence of TEMPO and an iron (II)-complex, which provides various pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as copper, and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinamine, 6-(butylthio)-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium persulfate (K2S2O8), dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Properties

CAS No.

284681-94-3

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

6-butylsulfanyl-2-chloropyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3S/c1-2-3-4-13-7-5-6(10)11-8(9)12-7/h5H,2-4H2,1H3,(H2,10,11,12)

InChI Key

XDAQYULMPAUSQV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC(=C1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.